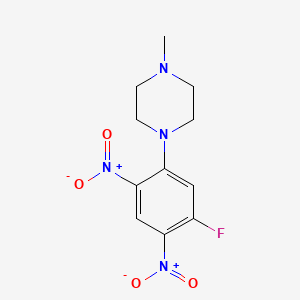

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine

Descripción general

Descripción

The compound "1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine" is a chemical that is likely to possess a piperazine ring, a common feature in pharmaceuticals and materials chemistry, substituted with a methyl group and a 5-fluoro-2,4-dinitrophenyl moiety. Piperazine derivatives are known for their versatility and are often studied for their potential biological activities and applications in drug development .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, mass spectrometry, elemental analysis, and X-ray crystallography. For instance, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined using X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . The geometry of the piperazine ring and its substituents plays a crucial role in the biological activity and properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical fluorination (ECF), which has been studied for different piperazine compounds . ECF can lead to the introduction of fluorine atoms or perfluoroalkyl groups into the piperazine ring, significantly altering the compound's properties. The yield and outcome of such reactions can depend on the substituents present on the piperazine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially affecting its biological activity . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity of the compound in chemical reactions.

Aplicaciones Científicas De Investigación

Chiral Derivatization and Enantiomer Detection

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) and its derivatives are utilized in the field of chiral chemistry, particularly for enantioseparation and detection of chiral amines. A study demonstrated the use of a PPZ derivative, Pro-PPZ, as a chiral derivatization reagent for ultrasensitive mass spectrometric detection of chiral amines. The derivatization process allowed for the efficient separation of chiral amines and amino acid methyl esters, providing a method to study metabolic processes and analyze metabolites in biological samples like saliva (Jin et al., 2020).

Peptide Mapping and Protein Analysis

The dinitrophenyl group, a structural component of this compound, finds application in peptide mapping and protein analysis. This group can selectively label specific amino acids in proteins, aiding in the high-performance liquid chromatography analysis of peptides. Thisapplication provides a means to study protein structures and functions, essential in various biomedical research fields (Jackson & Young, 1987).

Development of Electrospray-Active Derivatives for Steroid Analysis

In analytical chemistry, especially in steroid analysis, derivatives of this compound like PPZ are used for developing electrospray-active derivatization reagents. These derivatives enhance the sensitivity and specificity of liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods for determining steroids in biological samples, such as serum (Nishio et al., 2007).

Synthesis and Characterization of Novel Compounds

This compound serves as a starting material or intermediate in the synthesis of various chemical compounds. It plays a vital role in the formation of complex structures in medicinal chemistry and materials science. For instance, its derivative, Hy-PPZ, has been synthesized and used for creating hydrazone derivatives, highlighting its versatility in organic synthesis (Men, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, also known as Marfey’s reagent, is the amino group of enantiomeric amino acids . The compound is used to separate and determine enantiomeric amino acids .

Mode of Action

Marfey’s reagent reacts stoichiometrically with the amino group of enantiomeric amino acids . This interaction results in the formation of stable diastereomeric derivatives . These derivatives can readily be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amino acid analysis pathway . The compound introduces covalently bound chromophores necessary for interactions with the apolar stationary phase for high resolution, as well as for photometric or fluorometric detection .

Pharmacokinetics

Its use in the separation and determination of enantiomeric amino acids suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the biochemical analysis .

Result of Action

The result of the action of Marfey’s reagent is the production of stable diastereomeric derivatives of enantiomeric amino acids . These derivatives can be separated by RP-HPLC, allowing for the analysis of the amino acids .

Action Environment

The efficacy and stability of Marfey’s reagent are influenced by the environment in which it is used. For instance, the compound can be used to carry out chromatography on any multipurpose HPLC instrument without column heating . Additionally, photometric detection at 340 nm is insensitive to most solvent impurities .

Propiedades

IUPAC Name |

1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBAFRIGYXRBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585323 | |

| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928830-73-3 | |

| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

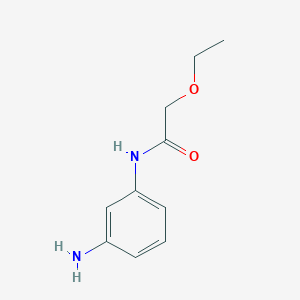

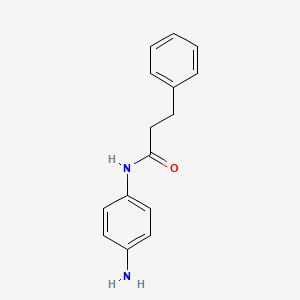

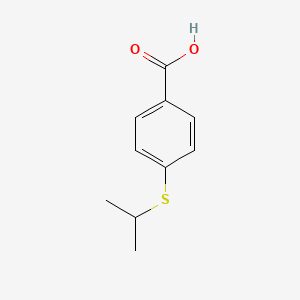

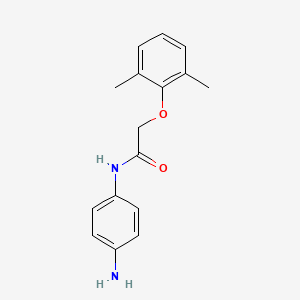

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

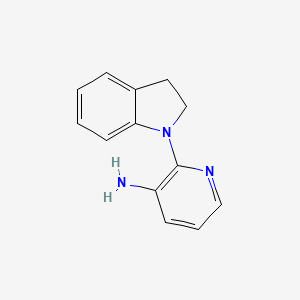

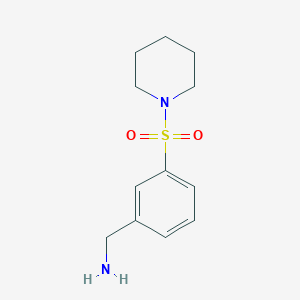

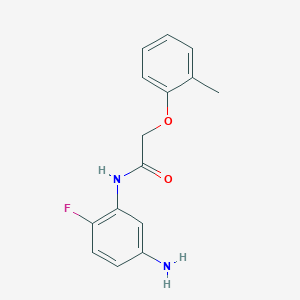

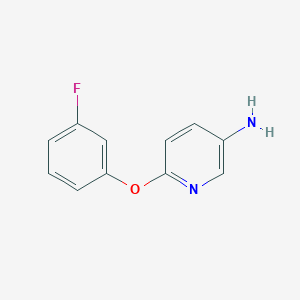

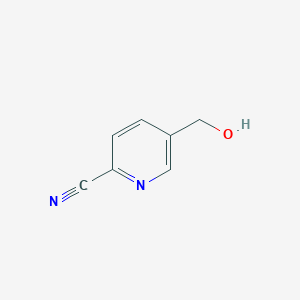

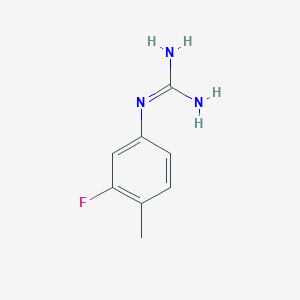

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine in analyzing human adipose tissue?

A1: this compound (MPPZ) is used as a derivatizing agent for estrogens in analyzing human adipose tissue []. Estrogens, due to their low molecular weight and lack of permanent charge, pose challenges for detection by mass spectrometry. MPPZ reacts with estrogens to form a permanently charged molecule, significantly improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This derivatization allows for the simultaneous quantification of estrogens, alongside glucocorticoids, in adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

Q2: What analytical challenges does using this compound address in quantifying polyamines?

A2: While not directly addressed in the provided abstracts, this compound and its related compounds are known to react with primary and secondary amines to form stable derivatives []. Polyamines, being polycationic compounds, often exhibit poor chromatographic behavior and low detection sensitivity. Derivatization with MPPZ introduces a hydrophobic moiety and improves ionization efficiency, allowing for more sensitive and accurate quantification of polyamines in complex biological samples like human toenails using high-performance liquid chromatography (HPLC) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)